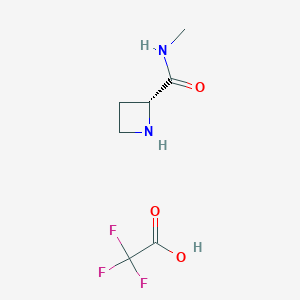![molecular formula C12H9N3S2 B2970545 4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine CAS No. 256239-01-7](/img/structure/B2970545.png)
4-{[2,2'-bithiophene]-5-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine is an organic compound that features a pyrimidine ring substituted with a bithiophene moiety. This compound is of interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of both pyrimidine and bithiophene units endows the molecule with unique electronic properties, making it a valuable candidate for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,2’-bithiophene]-5-yl}pyrimidin-2-amine typically involves the coupling of a bithiophene derivative with a pyrimidine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents. For instance, 5-bromo-2,2’-bithiophene can be coupled with 2-aminopyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination of the thiophene rings.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine has several scientific research applications:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).
Materials Science: The compound can be used to develop new materials with unique electronic and optical properties, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine depends on its application:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog without the pyrimidine moiety, used in similar applications but with different electronic properties.
2,2’5’,2’'-Terthiophene: Contains an additional thiophene ring, offering different electronic and optical properties.
Thienothiophene: A fused thiophene derivative with distinct structural and electronic characteristics.
Uniqueness
4-{[2,2’-Bithiophene]-5-yl}pyrimidin-2-amine is unique due to the combination of the pyrimidine and bithiophene units, which provides a balance of electronic properties suitable for a wide range of applications. The presence of the pyrimidine ring can enhance the compound’s ability to interact with biological targets, making it a versatile candidate for both electronic and pharmaceutical applications.
Properties
IUPAC Name |
4-(5-thiophen-2-ylthiophen-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c13-12-14-6-5-8(15-12)9-3-4-11(17-9)10-2-1-7-16-10/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEPHJMZSUTZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[5-Chloro-2-(4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970462.png)


![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B2970467.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea](/img/structure/B2970469.png)
![Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B2970471.png)
![Methyl 1-((3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2970472.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)
![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)
![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)

